molecular formula C7H5NO2 B1610647 Pyridine-2,3-dicarbaldehyde CAS No. 4663-93-8

Pyridine-2,3-dicarbaldehyde

Cat. No. B1610647
CAS RN: 4663-93-8
M. Wt: 135.12 g/mol
InChI Key: OYBLXLFKRJWZJG-UHFFFAOYSA-N
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Description

Pyridine-2,3-dicarbaldehyde is a colorless oily liquid with a distinctive odor . It serves as a precursor to other compounds of interest in coordination chemistry and pharmaceuticals . It’s also known as 2,6-Pyridinedicarboxaldehyde .


Synthesis Analysis

The synthesis of Pyridine-2,3-dicarbaldehyde and its derivatives has been reported in several studies . For instance, one study reported an improved method to make the ligand N,N′ - (pyrazine-2,5-diylbis (methanylylidene))bis (2- (pyridin-2-yl)ethanamine) (L) and the subsequent complexation of this ligand to make the triangular metallo-macrocycles .


Molecular Structure Analysis

The molecular structure of Pyridine-2,3-dicarbaldehyde can be analyzed using various methods . The molecule has been found to be octahedral in arrangement, with bipyridine and pyridine forming one triangle and the three carbonyl groups forming the opposite triangle of the octahedron .


Chemical Reactions Analysis

The chemical reactions involving Pyridine-2,3-dicarbaldehyde have been studied in the context of electrochemistry . The compound belongs to the class of organic compounds known as aminopyridines and derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of Pyridine-2,3-dicarbaldehyde can be analyzed using various methods . For instance, it has been reported that the compound has a boiling point of 152-154 °C/103 mmHg and a melting point of 124-125 °C .

Scientific Research Applications

Nanocatalysis in Organic Synthesis

Pyridine-2,3-dicarbaldehyde derivatives are utilized in organic synthesis. For instance, a study demonstrated the use of benzene-1,2-dicarbaldehyde in synthesizing pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolines, employing a one-pot three-component reaction. This synthesis was catalyzed by superparamagnetic nano-Fe3O4@SiO2 anchored sulfuric acid, highlighting the potential of pyridine derivatives in nanocatalyzed organic synthesis (Maleki, 2014).

Polymerization Processes

Pyridine-2-carbaldehyde imines have been used in atom transfer radical polymerization, particularly in the polymerization of methyl methacrylate. These ligands offer versatility and ease of preparation, contributing to homogeneous reactions and soluble Cu(I) species formation (Haddleton et al., 1997).

Surface Chemistry and Catalysis

In situ FTIR spectroscopy studies have utilized pyridine-3-carbaldehyde to understand interactions with the surface of catalysts like ТiO2 and V-Ti-O. These studies reveal complex formations, providing insights into surface chemistry and catalysis (Popova et al., 2004).

Coordination Chemistry and Material Science

Pyridine-2-carbaldehyde derivatives play a significant role in coordination chemistry. For example, its semicarbazone ligand reacts with metal ions like iron(II) and copper(II), leading to the formation of complexes with distinct electronic, magnetic, and electrochemical properties. This is crucial in the development of new materials and understanding metal-ligand interactions (Garbelini et al., 2008).

Porphyrinoid Chemistry

Pyridine-related subunits derived from pyridine-2,3-dicarbaldehyde are significant in the synthesis of porphyrinoids. These derivatives contribute to the understanding of aromaticity and electron circuits in complex organic molecules, which is essential in organic chemistry and material science (Neya et al., 2015).

Medicinal Chemistry

Pyridine-2,3-dicarbaldehyde derivatives are used in synthesizing various bioactive molecules. For instance, pyridine-containing bisheterocycles have been obtained through Prins-type cyclisation, contributing to the synthesis of alkaloids like anabasine, which are significant in medicinal chemistry (Colin et al., 2014).

Analytical Chemistry

Pyridine-2-carbaldehyde derivatives are utilized as selective reagents in analytical chemistry, particularly in the spectrophotometric determination of metal ions. This application is crucial in environmental and industrial analysis (Gallego et al., 1979).

Safety And Hazards

The safety and hazards associated with Pyridine-2,3-dicarbaldehyde have been documented in safety data sheets . The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions for research on Pyridine-2,3-dicarbaldehyde are broad and depend on the specific application . For instance, one study suggested that a larger share of novel pyridine-based drug candidates is expected in the next few years . Another study reported the synthesis of new pyrido[2,3-d]pyrimidin-5-one derivatives, suggesting potential future directions for research .

properties

IUPAC Name

pyridine-2,3-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2/c9-4-6-2-1-3-8-7(6)5-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYBLXLFKRJWZJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30495283
Record name Pyridine-2,3-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30495283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridine-2,3-dicarbaldehyde

CAS RN

4663-93-8
Record name Pyridine-2,3-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30495283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
B Niaz, F Iftikhar, MK Kindermann… - European Journal of …, 2013 - Wiley Online Library
The acid‐catalyzed reactions of 5‐methyl‐2‐phosphanylaniline (1) with dialdehydes were studied. Whereas the reaction with glyoxal provides a mixture of two 1H‐1,3‐…
B Parrino, A Carbone, V Spanò, A Montalbano… - European Journal of …, 2015 - Elsevier
Three new ring systems, pyrido[2′,3′:3,4]pyrrolo[1,2-a]quinoxalines, pyrido[3′,2′:3,4]pyrrolo[1,2-a]quinoxalines and pyrido[2′,3′:5,6]pyrazino[2,1-a]isoindoles, were synthesized …
Number of citations: 47 www.sciencedirect.com
AS Ogunlaja, MS Abdul-Quadir, PE Kleyi… - Arabian journal of …, 2019 - Elsevier
The study provides a technological method for the removal of nitrogen compounds from fuels, via oxidation and extractive adsorption. The use of batch process resulted in lack of …
Number of citations: 31 www.sciencedirect.com
B Parrino - 2012 - core.ac.uk
Cancer is a growing problem estimated to have about seven million new incidences per year in all over the world. About one in four people will get it in some form during their life time, …
Number of citations: 3 core.ac.uk
V Iaroshenko, S Mkrtchyan - Organophosphorus Chemistry: From …, 2019 - books.google.com
This chapter is a logical continuation of the book and is focused on the synthesis, properties, and application of phosphorus heterocycles. There are numerous excellent general reviews …
Number of citations: 2 books.google.com

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